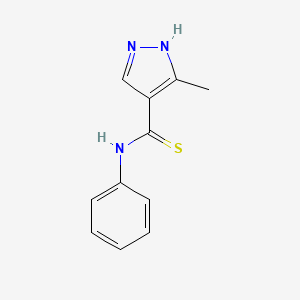
5-methyl-N-phenyl-1H-pyrazole-4-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-N-phenyl-1H-pyrazole-4-carbothioamide is a chemical compound that has gained significant attention in scientific research due to its potential biological and pharmacological applications. It is a pyrazole derivative that has a carbonyl sulfur atom attached to the pyrazole ring. The compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments have been studied extensively.
Mecanismo De Acción
The mechanism of action of 5-methyl-N-phenyl-1H-pyrazole-4-carbothioamide is not fully understood. However, it has been suggested that the compound exerts its pharmacological effects by interacting with various molecular targets in the body, including enzymes, receptors, and ion channels. For example, it has been reported to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. The compound has also been shown to modulate the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of neurotransmission in the brain.
Biochemical and Physiological Effects:
5-methyl-N-phenyl-1H-pyrazole-4-carbothioamide has been shown to have various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines and oxidative stress markers in animal models of inflammation. The compound has also been shown to increase the levels of antioxidant enzymes and reduce lipid peroxidation in diabetic rats. In addition, it has been reported to enhance memory and learning in animal models of Alzheimer's disease and to have anxiolytic and antidepressant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-methyl-N-phenyl-1H-pyrazole-4-carbothioamide has several advantages for laboratory experiments. It is relatively easy to synthesize and has a high yield. The compound is stable and can be stored for long periods without degradation. It has also been shown to have low toxicity and is well tolerated in animal models. However, the compound has some limitations for laboratory experiments. It has poor solubility in water, which can make it difficult to administer in vivo. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 5-methyl-N-phenyl-1H-pyrazole-4-carbothioamide. One area of interest is the development of analogs with improved pharmacological properties. Another area of research is the elucidation of the compound's mechanism of action and molecular targets. Further studies are also needed to determine the optimal dosage and administration routes for the compound. In addition, the compound's potential as a treatment for various diseases, including cancer and neurodegenerative disorders, should be explored further.
Métodos De Síntesis
The synthesis of 5-methyl-N-phenyl-1H-pyrazole-4-carbothioamide has been carried out using different methods. One of the commonly used methods is the reaction of 5-methyl-1-phenylpyrazole-4-carboxylic acid with thionyl chloride followed by reaction with ammonia or primary amines. Another method involves the reaction of 5-methyl-1-phenylpyrazole-4-carboxylic acid hydrazide with carbon disulfide in the presence of a base. The compound has also been synthesized using microwave irradiation and ultrasound-assisted methods.
Aplicaciones Científicas De Investigación
5-methyl-N-phenyl-1H-pyrazole-4-carbothioamide has been extensively studied for its biological and pharmacological applications. It has been reported to have anti-inflammatory, analgesic, anticonvulsant, and antitumor activities. The compound has also been explored for its potential as an antioxidant, antidiabetic, and anti-Alzheimer's agent. In addition, it has been studied for its effects on the central nervous system and as a potential treatment for anxiety and depression.
Propiedades
IUPAC Name |
5-methyl-N-phenyl-1H-pyrazole-4-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3S/c1-8-10(7-12-14-8)11(15)13-9-5-3-2-4-6-9/h2-7H,1H3,(H,12,14)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEUNRAXHAOQSSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)C(=S)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 867796 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

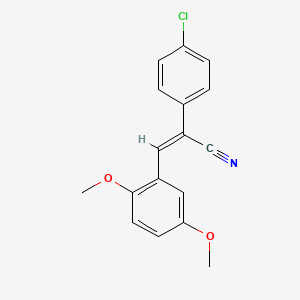
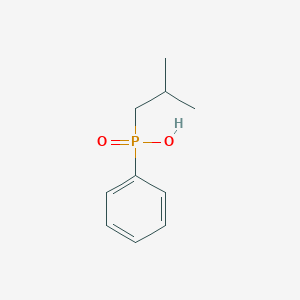
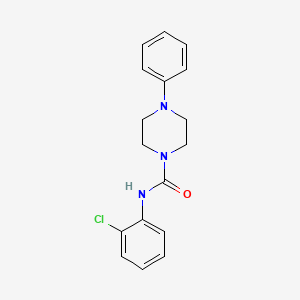
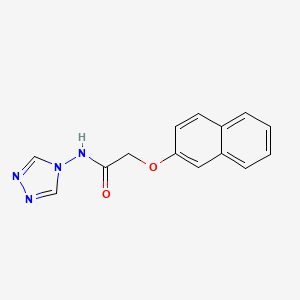
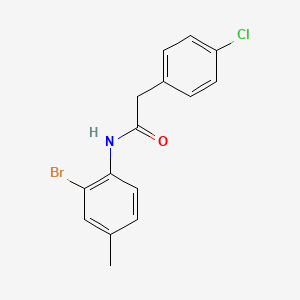
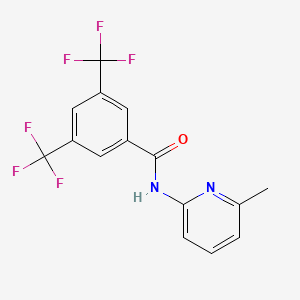
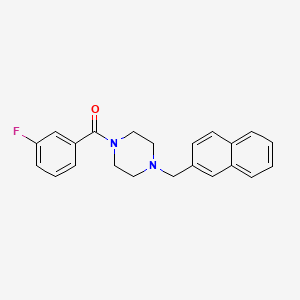
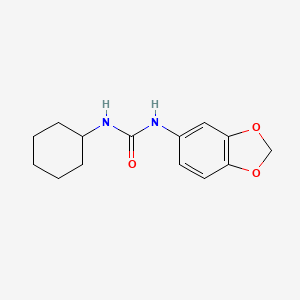
![3-(4-fluorophenyl)-N-{[(3-hydroxyphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5718701.png)
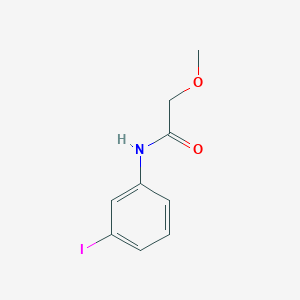
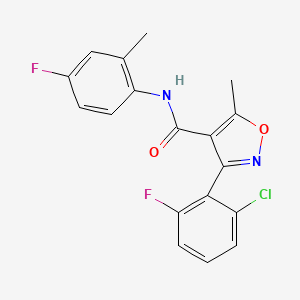
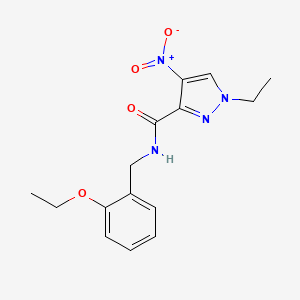
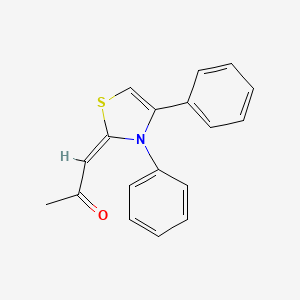
![N-(3-chloro-4-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5718747.png)